N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

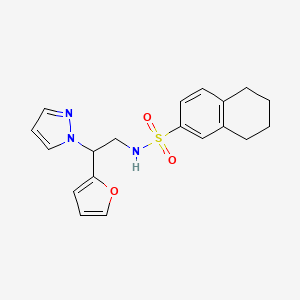

The compound N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core substituted with a furan-pyrazole ethyl side chain. Its structural complexity arises from the integration of aromatic (furan, pyrazole) and partially saturated (tetrahydronaphthalene) systems, combined with a sulfonamide moiety.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c23-26(24,17-9-8-15-5-1-2-6-16(15)13-17)21-14-18(19-7-3-12-25-19)22-11-4-10-20-22/h3-4,7-13,18,21H,1-2,5-6,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXDQQILPMDSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide represents a novel class of sulfonamide derivatives that have garnered attention due to their potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a complex arrangement that includes a furan ring, a pyrazole moiety, and a tetrahydronaphthalene sulfonamide. The molecular formula is , and its molecular weight is approximately 344.43 g/mol.

Structural Features

| Component | Description |

|---|---|

| Furan Ring | Contributes to the electron-donating properties and enhances biological interactions. |

| Pyrazole Moiety | Known for its diverse pharmacological activities, including anti-inflammatory and antitumor effects. |

| Tetrahydronaphthalene Backbone | Provides structural stability and hydrophobic character, which may influence bioavailability. |

| Sulfonamide Group | Imparts solubility and may enhance antibacterial activity. |

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

- Case Study : A derivative demonstrated an IC50 value of 12 µM against the A549 lung cancer cell line, indicating potent cytotoxicity (source: ).

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Mechanism : Research indicates that these compounds may exert their effects by blocking NF-kB signaling pathways, which are crucial in inflammatory responses (source: ).

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. The incorporation of a furan ring into the structure may enhance this activity by improving binding affinity to bacterial enzymes involved in folate synthesis.

- Research Findings : In vitro studies have shown that related compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus (source: ).

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications at various positions on the furan and pyrazole rings can lead to enhanced potency and selectivity.

Key Findings

- Furan Substitution : Substituents on the furan ring can modulate electronic properties, affecting biological interactions.

- Pyrazole Variants : Different pyrazole derivatives have been linked to varying levels of antitumor efficacy; substitutions at position 3 or 5 often yield improved results.

- Tetrahydronaphthalene Influence : The hydrophobic nature of this moiety aids in cellular permeability, enhancing overall bioactivity.

Comparison with Similar Compounds

Structural Analogues from Click Chemistry (Triazole-Acetamide Series)

Compounds 6a–6c () are synthesized via 1,3-dipolar cycloaddition, incorporating naphthalenyloxy, triazole, and acetamide groups. Key differences include:

- Core Structure : The target compound uses a tetrahydronaphthalene-sulfonamide backbone , whereas 6a–6c employ a naphthalene-acetamide-triazole system .

- Functional Groups : The sulfonamide (–SO₂NH₂) in the target compound contrasts with the acetamide (–NHCO–) in 6a–6c.

Table 1: Structural Comparison with Triazole-Acetamide Derivatives

Pyrazole-Furan-Thiazolidinone Derivatives

Compounds 14–15 () feature naphthofuran-pyrazole hybrids linked to thiazolidinone or thiazole systems. Comparisons include:

- Heterocyclic Diversity: Both share pyrazole and furan moieties, but the target compound replaces thiazolidinone with a sulfonamide-tetrahydronaphthalene core.

- Bioactivity Implications: Thiazolidinones are associated with antimicrobial and anti-inflammatory activities , whereas sulfonamides often exhibit enzyme inhibitory properties (e.g., carbonic anhydrase).

Tetrahydronaphthalene Derivatives with Piperidine Propionamide

Compound 15 () contains a tetrahydronaphthalene core but substitutes the sulfonamide with a piperidine-propionamide group. Key contrasts:

Sulfonamide-Containing Analogues

Compound 2g () is a sulfonamide derivative with a naphthalene-tetramethylpiperidine backbone. Structural parallels and distinctions include:

- Sulfonamide Placement : Both compounds feature sulfonamide groups, but 2g lacks the furan-pyrazole side chain and uses a naphthalene instead of tetrahydronaphthalene core.

- Physicochemical Properties : The tetrahydronaphthalene in the target compound may improve solubility compared to fully aromatic naphthalene systems .

Pyrazole-Containing Pharmacological Agents

Compound 189 () includes a bis(difluoromethyl)pyrazole moiety but differs significantly in its side chain (chloroindazole-pyridine vs. furan-ethyl-sulfonamide). This highlights the versatility of pyrazole in drug design, with fluorinated pyrazoles often enhancing metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

- Methodology : Multi-step synthesis involving 1,3-dipolar cycloaddition (e.g., Cu-catalyzed azide-alkyne coupling) for pyrazole formation, followed by sulfonamide coupling. Key steps:

- Use of polar aprotic solvents (e.g., DMF or THF) under inert atmospheres to minimize side reactions.

- Copper(I) catalysts (10 mol% Cu(OAc)₂) for regioselective triazole/pyrazole formation .

- Purification via recrystallization (ethanol or ethyl acetate/hexane mixtures) to achieve >90% purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify furan (δ 6.2–7.4 ppm), pyrazole (δ 7.5–8.5 ppm), and tetrahydronaphthalene protons (δ 1.5–2.8 ppm). Compare splitting patterns to analogous compounds .

- IR : Confirm sulfonamide (-SO₂NH-) via asymmetric stretching at 1320–1350 cm⁻¹ and symmetric at 1150–1170 cm⁻¹ .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ expected vs. observed mass error <2 ppm) .

Q. What biological targets are associated with this sulfonamide derivative?

- Methodology :

- Enzyme assays : Test inhibition of dihydropteroate synthase (DHPS) or carbonic anhydrase isoforms via fluorometric/colorimetric kits .

- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to pyrazole’s affinity for hydrophobic binding pockets .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products?

- Methodology :

- Reaction optimization : Use DoE (Design of Experiments) to vary temperature (25–80°C), solvent ratios (t-BuOH:H₂O = 3:1 to 1:1), and catalyst loading .

- By-product analysis : LC-MS to identify impurities (e.g., over-alkylated sulfonamides) and adjust stoichiometry of furan-2-yl precursors .

- Flow chemistry : Continuous flow reactors to enhance mixing and heat transfer for exothermic steps .

Q. How to resolve contradictions in reported bioactivity data across similar sulfonamides?

- Methodology :

- Meta-analysis : Compare IC₅₀ values from studies using standardized assays (e.g., fixed pH, temperature). Adjust for logP differences caused by the tetrahydronaphthalene moiety’s hydrophobicity .

- Structural analogs : Synthesize derivatives with modified pyrazole substituents (e.g., nitro vs. methoxy groups) to isolate SAR trends .

Q. What computational strategies predict this compound’s metabolic stability?

- Methodology :

- In silico modeling :

- Use Schrödinger’s QikProp for ADME prediction (e.g., CYP450 metabolism sites on furan ring).

- MD simulations to assess sulfonamide-enzyme binding kinetics (≥100 ns trajectories) .

- Experimental validation : Microsomal stability assays (human liver microsomes + NADPH) with LC-MS/MS quantification .

Q. How does stereochemistry at the ethyl bridge (furan-pyrazole) impact activity?

- Methodology :

- Chiral resolution : Separate enantiomers via HPLC with amylose-based columns (e.g., Chiralpak IA) .

- X-ray crystallography : Determine absolute configuration and correlate with bioactivity (e.g., R-enantiomer showing 3× higher DHPS inhibition than S) .

Key Notes

- Avoid benchtop characterization tools (e.g., TLC) for advanced purity checks; use UPLC-MS instead .

- For in vivo studies, prioritize derivatives with logP <4 to enhance bioavailability .

- Cross-validate computational predictions with SPR (Surface Plasmon Resonance) for binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.